5-({[1-(4-bromophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-({[1-(4-bromophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core substituted with a bromophenyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1-(4-bromophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory or anticancer activities, although more research is needed to confirm these effects.
Industry
In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-({[1-(4-bromophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({[1-(4-chlorophenyl)ethyl]amino}methylidene)-2,6-dihydroxypyrimidin-4(5H)-one
- (5Z)-5-({[1-(4-fluorophenyl)ethyl]amino}methylidene)-2,6-dihydroxypyrimidin-4(5H)-one
Uniqueness
Compared to similar compounds, 5-({[1-(4-bromophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
674306-22-0 |
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Molecular Formula |
C13H12BrN3O3 |
Molecular Weight |
338.16g/mol |
IUPAC Name |
5-[1-(4-bromophenyl)ethyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12BrN3O3/c1-7(8-2-4-9(14)5-3-8)15-6-10-11(18)16-13(20)17-12(10)19/h2-7H,1H3,(H3,16,17,18,19,20) |
InChI Key |
YYWBAMCJRRMEJU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)Br)N=CC2=C(NC(=O)NC2=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N=CC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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